molecular formula C12H9F3N2O B8230826 4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde

4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde

Cat. No.: B8230826
M. Wt: 254.21 g/mol
InChI Key: NDMQETQGQLKCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde is a chemical compound that features a benzaldehyde moiety attached to an imidazole ring, which is further substituted with a methyl and a trifluoromethyl group

Preparation Methods

The synthesis of 4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde typically involves multiple steps, starting from readily available precursors. . The benzaldehyde moiety is then introduced through formylation reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and controlled reaction environments .

Chemical Reactions Analysis

4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 4-(1-Methyl-4-(trifluoromethyl)-1H-imidazol-2-yl)benzaldehyde include other trifluoromethyl-substituted imidazoles and benzaldehydes. Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of both the trifluoromethyl and benzaldehyde groups enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-17-6-10(12(13,14)15)16-11(17)9-4-2-8(7-18)3-5-9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMQETQGQLKCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2=CC=C(C=C2)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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